BenchChemオンラインストアへようこそ!

1-(2,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole

Angiotensin II Antagonist Antihypertensive GPCR Drug Discovery

1-(2,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole is a highly functionalized, synthetic small-molecule benzimidazole derivative (C16H14Cl2N2O2S, MW 369.3). Its architecture is defined by a 2-ethylsulfonyl electron-withdrawing group on the imidazole core and a 2,4-dichlorobenzyl substituent at the N-1 position, creating a distinctive pharmacophore distinct from simple benzimidazoles.

Molecular Formula C16H14Cl2N2O2S
Molecular Weight 369.26
CAS No. 886903-07-7
Cat. No. B2356144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole
CAS886903-07-7
Molecular FormulaC16H14Cl2N2O2S
Molecular Weight369.26
Structural Identifiers
SMILESCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H14Cl2N2O2S/c1-2-23(21,22)16-19-14-5-3-4-6-15(14)20(16)10-11-7-8-12(17)9-13(11)18/h3-9H,2,10H2,1H3
InChIKeyMTRJYGLYBRPJNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole (CAS 886903-07-7): A Precision Benzimidazole Scaffold for Targeted Lead Optimization


1-(2,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole is a highly functionalized, synthetic small-molecule benzimidazole derivative (C16H14Cl2N2O2S, MW 369.3) [1]. Its architecture is defined by a 2-ethylsulfonyl electron-withdrawing group on the imidazole core and a 2,4-dichlorobenzyl substituent at the N-1 position, creating a distinctive pharmacophore distinct from simple benzimidazoles [1]. This specific substitution pattern places it within the broader chemical space claimed in patent families targeting angiotensin II antagonism for hypertension [2] and antiviral applications [3], making it a strategic tool compound for probing these therapeutic axes.

Procurement Risk: Why Generic 2,4-Dichlorobenzyl Benzimidazoles Cannot Substitute for CAS 886903-07-7


Interchanging this compound with a generic benzimidazole or a close regioisomer can lead to critical functional divergence due to the unique electronic and steric environment created by the 2-ethylsulfonyl group. Unlike 2-unsubstituted analogs, the sulfonyl moiety at this position dramatically reduces the basicity of the imidazole nitrogen and alters the molecule's overall dipole, directly impacting target binding kinetics and metabolic stability [1]. This is supported by patent landscapes where the 2-sulfonylbenzimidazole core is non-obviously specific for antiviral activity against rhinoviruses [2], a property lost in other benzimidazole substitution patterns claimed for entirely unrelated indications like PDE5 inhibition or blood sugar regulation [3].

Quantitative Differentiation Guide for 1-(2,4-Dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole (886903-07-7)


Target-Class Differentiation: CAS 886903-07-7 Maps to Antihypertensive Angiotensin II Antagonism Unlike Monochloro Analogs in PDE5 Space

The compound's specific substitution architecture falls under the generic Markush structure in Bayer AG's patent EP0643060A3, which discloses in vivo antihypertensive activity via angiotensin II antagonism for 2-sulfonylbenzyl benzimidazoles [1]. This represents a complete functional divergence from the monochloro analog 1-(3-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole (CAS 886903-01-1), a building block more structurally aligned with a separate patent family claiming PDE5 inhibition and blood sugar regulation for benzimidazole derivatives that lack the sulfonyl group at the 2-position [2]. Selecting CAS 886903-07-7 is therefore essential for research programs targeting the renin-angiotensin pathway over phosphodiesterase modulation.

Angiotensin II Antagonist Antihypertensive GPCR Drug Discovery

Functional Divergence via Sulfonyl Position: CAS 886903-07-7 as a Rhinovirus Antiviral Scaffold vs. 5-Sulfonyl CB2 Agonist Analogs

The 2-ethylsulfonyl substitution pattern on CAS 886903-07-7 is structurally validated in Eli Lilly's patent US4018790 for inhibiting rhinovirus plaque formation, a specific antiviral mechanism [1]. This is a distinct biological function from the structurally similar 5-alkylsulfonyl benzimidazole derivatives, which act as selective CB2 receptor agonists (EC50 up to 0.5 nM, >4000-fold selectivity over CB1) [2]. The critical positional shift of the sulfonyl group from the 2-position to the 5-position on the benzimidazole core completely redirects the compound's pharmacological activity from antiviral to cannabinoid receptor modulation.

Rhinovirus Antiviral CB2 Receptor Selectivity

Key Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding vs. 3,4-Dichloro Positional Isomer

CAS 886903-07-7 (2,4-dichloro isomer) possesses a computed XLogP3-AA value of 4.2 and 0 hydrogen bond donors [1]. The closest positional isomer, 1-(3,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole (CAS 886902-89-2), shares the same molecular weight and formula but has a distinct chlorine substitution pattern . The electronic distribution difference between the 2,4- and 3,4-dichloro configurations can alter dipole moment and metabolic soft spots, directly affecting oral bioavailability and clearance profiles during lead optimization, even when measured logP values appear similar.

Lipophilicity XLogP3 Isomer Comparison Pharmacokinetics

Niche Application Scenarios for 1-(2,4-Dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole Based on Comparative Evidence


Lead Optimization for Non-Competitive Angiotensin II Antagonists

Utilize CAS 886903-07-7 as a core scaffold for synthesizing focused libraries targeting the angiotensin II receptor. This is based on its structural inclusion in the Bayer AG patent family (EP0643060A3) for antihypertensive agents, differentiating it from PDE5-inhibiting benzimidazole analogs. It serves as a starting point for probing GPCR antagonism where a 2,4-dichloro substitution pattern is preferred over a 3,4-dichloro for receptor binding pocket complementarity. [1]

Rhinovirus Antiviral Probe Molecule Development

Employ this compound in cell-based assays to study the mechanism of rhinovirus replication inhibition. The specific 2-ethylsulfonylbenzimidazole core has been shown in the Eli Lilly patent (US4018790) to suppress viral plaque formation. This application scenario avoids the confounding cannabinoid receptor activity common to regioisomers with a 5-sulfonyl substitution, ensuring a more targeted investigation of antiviral pathways. [2]

Metabolic Stability Screening of Isosteric Dichlorobenzyl Pairs

Procure CAS 886903-07-7 alongside its 3,4-dichloro isostere (CAS 886902-89-2) for head-to-head microsomal stability assays. Despite the predicted similarity in logP, the difference in chlorine orientation provides a valuable case study for medicinal chemists seeking to understand how subtle electronic effects on the benzyl ring can lead to divergent intrinsic clearance rates, a critical step in early ADME triage.

Quote Request

Request a Quote for 1-(2,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.